Inosine-13C
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Overview
Description
Inosine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into inosine. Inosine is an endogenous purine nucleoside produced by the catabolism of adenosine. It has various biological roles, including anti-inflammatory, immunomodulatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isotopically labeled compounds like Inosine-13C typically involves biosynthetic methods. One common strategy is the use of bacterial cultures, such as Escherichia coli, to incorporate the carbon-13 isotope into ribonucleoside 5′-triphosphates (rNTPs), which are then used to synthesize inosine .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which are then metabolized to produce this compound. The compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Inosine-13C undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine.
Reduction: Reduction of inosine can lead to the formation of dihydroinosine.
Substitution: Inosine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Hypoxanthine
Reduction: Dihydroinosine
Substitution: Various substituted inosine derivatives
Scientific Research Applications
Inosine-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and immunomodulation.
Industry: Utilized in the development of pharmaceuticals and as a tracer in environmental studies.
Mechanism of Action
Inosine-13C exerts its effects through several mechanisms:
Neuroprotection: Promotes axonal growth and neuronal survival by acting as an agonist for adenosine receptors.
Immunomodulation: Modulates immune responses by influencing cytokine production and immune cell activity.
Metabolic Regulation: Enhances mitochondrial respiration and energy production under nutrient-starved conditions by inducing the expression of Rag GTPases and activating the mTORC1 signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Adenosine-13C: Another carbon-13 labeled purine nucleoside with similar biological roles.
Guanosine-13C: A carbon-13 labeled guanine nucleoside used in similar research applications.
Uniqueness
Inosine-13C is unique due to its specific incorporation into metabolic pathways and its distinct biological effects, such as neuroprotection and immunomodulation. Unlike adenosine-13C, which primarily acts on adenosine receptors, this compound has broader applications in metabolic studies and therapeutic research .
Properties
Molecular Formula |
C10H12N4O5 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1 |
InChI Key |
UGQMRVRMYYASKQ-OGIWRBOVSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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